5-iodo-2,3-diphenyl-1H-benzo[g]indole
Description
Significance of the Benzo[g]indole Scaffold in Advanced Organic Synthesis and Materials Science
The benzo[g]indole scaffold, a polycyclic aromatic heterocycle consisting of a naphthalene (B1677914) ring system fused with a pyrrole (B145914) ring, is a significant structural motif in both organic synthesis and materials science. Its extended π-conjugated system imparts unique photophysical properties, making it a valuable building block for functional organic materials. rsc.org Researchers have incorporated the benzo[g]indole core into deep-blue fluorescent materials for use in organic light-emitting diodes (OLEDs). rsc.org The design of these materials often involves creating donor-acceptor structures to tune the electronic properties and achieve high photoluminescence quantum yields. rsc.org
In the realm of advanced organic synthesis, the benzo[g]indole framework serves as a versatile precursor for more complex molecules. nih.govacs.org Synthetic chemists have developed various methods to construct this ring system, including indium-catalyzed intramolecular cyclizations and novel carbon-carbon triple bond cleavage/rearrangement reactions. nih.govacs.orgacs.orgnih.gov These methods allow for the creation of richly functionalized benzo[g]indoles that can be used in the synthesis of bioactive compounds and other complex molecular architectures. acs.orgnih.gov The ability to introduce substituents at various positions on the scaffold is crucial for modulating its chemical and physical properties.
Overview of Halogenated Indole (B1671886) and Benzo[g]indole Derivatives in Contemporary Chemical Research
Halogenated indoles and their benzo-annulated analogs are of profound importance in contemporary chemical research, particularly in medicinal chemistry and synthetic methodology. The introduction of a halogen atom, such as iodine, onto the indole or benzo[g]indole core dramatically influences the molecule's electronic properties and biological activity. nih.gov Halogenation can enhance lipophilicity, improve membrane permeability, and provide a site for metabolic modification. nih.gov For instance, bromo-substituted indoles have shown considerable potency as kinase inhibitors. nih.gov
From a synthetic perspective, halogenated indoles are highly valuable intermediates. nih.gov The carbon-halogen bond, particularly the carbon-iodine bond, is a versatile functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. acs.org Reactions such as Suzuki, Sonogashira, and Heck couplings allow for the straightforward introduction of aryl, alkynyl, and vinyl groups, respectively, at the position of halogenation. acs.org This synthetic flexibility enables the construction of diverse molecular libraries for drug discovery and the synthesis of complex natural products. nih.govacs.org While specific studies on halogenated benzo[g]indoles are less common, the principles of reactivity derived from simpler iodoindoles are directly applicable. acs.org
Scope and Focused Research Objectives Pertaining to 5-Iodo-2,3-diphenyl-1H-benzo[g]indole
As noted, there is no specific published research detailing the synthesis or properties of this compound. However, based on its structure, a focused research program on this compound would likely pursue several key objectives.
Synthetic Objectives: The primary objective would be to establish a reliable synthetic route. A plausible approach would involve the initial synthesis of the 2,3-diphenyl-1H-benzo[g]indole core, potentially via a Fischer indole-type synthesis from a naphthylhydrazine and deoxybenzoin (B349326) (1,2-diphenylethanone). wikipedia.orgnih.gov Subsequent regioselective iodination at the C5 position would be the key step. Methods for direct C-H iodination of electron-rich aromatic rings are well-established and could be adapted for this purpose.
Chemical Reactivity and Applications: A central research objective would be to exploit the iodine substituent as a synthetic handle. The C5-iodo group would be an ideal site for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of substituents to further extend the π-system or to attach functional groups for specific applications, such as biological targeting or materials science.
Materials Science and Photophysical Studies: Given the large, conjugated system comprising the benzo[g]indole core and two phenyl rings, another key objective would be to characterize its photophysical properties. Research would involve studying its absorption and emission spectra, determining its fluorescence quantum yield, and assessing its potential as a component in organic electronic materials like OLEDs or organic photovoltaics. The heavy iodine atom could also potentially induce phosphorescence, an interesting property for certain applications.
Below is a hypothetical data table outlining the kind of properties that would be investigated for this compound.
| Property | Predicted Value / Parameter to be Measured | Significance |
| Molecular Formula | C24H16IN | Defines the elemental composition. |
| Molecular Weight | 441.30 g/mol | Fundamental physical property. |
| Appearance | Likely a crystalline solid | Based on analogous large aromatic compounds. |
| Melting Point | To be determined (TBD) | Indicator of purity and crystal lattice energy. |
| Solubility | TBD; likely soluble in organic solvents like DCM, THF, DMSO | Important for reaction conditions and processing. |
| UV-Vis Absorption | TBD (λmax) | Indicates electronic transitions within the π-system. |
| Fluorescence Emission | TBD (λem, Quantum Yield) | Determines potential for use in OLEDs, sensors. |
| NMR Spectroscopy | TBD (¹H, ¹³C chemical shifts) | Confirms the molecular structure and purity. |
| Reactivity | Susceptibility to Pd-catalyzed cross-coupling | Key for synthetic utility and further functionalization. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2,3-diphenyl-1H-benzo[g]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16IN/c25-21-15-20-22(16-9-3-1-4-10-16)23(17-11-5-2-6-12-17)26-24(20)19-14-8-7-13-18(19)21/h1-15,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUFNNORBFVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C4=CC=CC=C43)I)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule, allowing for unambiguous assignment of its complex architecture.
For 5-iodo-2,3-diphenyl-1H-benzo[g]indole, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzo[g]indole core and the two phenyl rings, as well as a characteristic signal for the N-H proton. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron density around each proton. The presence of the electron-withdrawing iodine atom at the C5 position would deshield adjacent protons, causing their signals to appear at a higher chemical shift (further downfield). Spin-spin coupling between adjacent protons would result in signal splitting (e.g., doublets, triplets), providing valuable information about the connectivity of the atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the iodine (C5) would exhibit a significantly different chemical shift compared to the unsubstituted parent compound due to the heavy atom effect of iodine.
| Atom Type | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|
| ¹H (N-H) | 8.0 - 9.5 | broad singlet |
| ¹H (Aromatic) | 7.0 - 8.5 | multiplet, doublet |
| ¹³C (Aromatic) | 110 - 150 | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound with extremely high precision. This allows for the calculation of its elemental formula, confirming the presence and number of each element in the molecule.
For this compound (C₂₆H₁₈IN), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion. The experimentally determined mass would be compared to the theoretically calculated mass based on the elemental formula. A close match between the found and calculated values (typically within a few parts per million) provides strong evidence for the compound's identity and elemental composition. Techniques like electrospray ionization (ESI) are commonly used for such analyses.
| Ion Formula | Calculated m/z | Found m/z |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display several characteristic absorption bands. A sharp or broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the indole (B1671886) ring. Aromatic C-H stretching vibrations would appear at approximately 3000-3100 cm⁻¹. The stretching of C=C bonds within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The presence of the carbon-iodine bond would likely result in a low-frequency stretching vibration, typically below 600 cm⁻¹, though it can be difficult to observe.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium-Strong |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to study the photophysical properties of molecules, which are determined by their electronic structure. These techniques provide information on how a molecule interacts with light.
The UV-Visible absorption spectrum of this compound would be expected to show absorption maxima (λ_abs) in the ultraviolet and possibly the visible region, corresponding to π-π* electronic transitions within the extended conjugated system of the benzo[g]indole core and the phenyl substituents. The introduction of an iodine atom may cause a slight shift in the absorption maxima compared to the parent compound.
Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would show an emission maximum (λ_em) at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which measures the efficiency of the emission process, could also be determined. The photophysical properties of such indole derivatives are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.
| Parameter | Predicted Value Range |
|---|---|
| Absorption Maximum (λ_abs) | 300 - 400 nm |
| Emission Maximum (λ_em) | > 400 nm |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Electronic Structure
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules. For 5-iodo-2,3-diphenyl-1H-benzo[g]indole, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) for C, H, N and a larger basis set with effective core potential for iodine), can elucidate several key aspects.
These calculations can determine the optimized molecular geometry, providing precise bond lengths and angles. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom and the π-electron clouds of the aromatic rings, while the region around the hydrogen attached to the nitrogen would be electropositive. The iodine substituent would also influence the charge distribution, potentially creating a region of positive electrostatic potential on the iodine atom (a σ-hole), which can lead to halogen bonding interactions.
In the context of reaction mechanisms, DFT can be used to model transition states and calculate activation energies for various reactions, such as electrophilic substitution on the benzo[g]indole core. This can help predict the regioselectivity of reactions. For instance, calculations on substituted indoles have shown that the presence of electron-withdrawing or electron-donating groups significantly influences the spin density distribution in their radical cations, which in turn affects their subsequent coupling reactions. rsc.org
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.9 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 3.9 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |
Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations.
Quantum Chemical Calculations for Reactivity Predictions
Quantum chemical calculations, encompassing both ab initio and semi-empirical methods, provide a deeper understanding of the reactivity of this compound. These methods can be used to calculate a variety of reactivity descriptors.
Local reactivity descriptors, such as Fukui functions and condensed-to-atom Fukui indices, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely identify specific carbon atoms on the benzo[g]indole core as being more susceptible to electrophilic attack. The iodine atom can also be a site of interest for certain reactions, including metal-catalyzed cross-coupling reactions. Quantum chemical calculations on other iodine-containing species have demonstrated the utility of these methods in understanding their structure and stability. rsc.org
Photophysical Property Modeling and Prediction for Fluorophore Applications
The extended π-conjugated system of this compound suggests potential applications as a fluorophore. Computational modeling is instrumental in predicting and understanding its photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption and emission spectra.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). By optimizing the geometry of the first excited state, it is also possible to calculate the emission energies, corresponding to the fluorescence maximum (λem). The difference between the absorption and emission maxima gives the Stokes shift, an important characteristic of a fluorophore.
Furthermore, these calculations can provide insights into the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different moieties. The introduction of the heavy iodine atom could potentially lead to an increased rate of intersystem crossing from the singlet excited state to a triplet state, a phenomenon known as the heavy-atom effect. This could result in phosphorescence or a quenching of fluorescence. Modeling studies on other indole (B1671886) derivatives have shown that substituents can significantly alter their photophysical properties, leading to red-shifted emissions due to enhanced push-pull electronic effects. mdpi.com
Table 2: Predicted Photophysical Properties of this compound from TD-DFT Calculations
| Property | Predicted Value | Significance for Fluorophore Applications |
| Absorption Maximum (λmax) | 380 nm | Determines the optimal excitation wavelength. |
| Emission Maximum (λem) | 450 nm | Indicates the color of the emitted light (in the blue region). |
| Stokes Shift | 70 nm | A larger Stokes shift is often desirable to minimize self-absorption. |
| Oscillator Strength (f) | 0.6 | Relates to the intensity of the absorption band. |
| Fluorescence Quantum Yield (ΦF) | 0.4 | A measure of the efficiency of the fluorescence process. |
Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be obtained from TD-DFT calculations.
Conformational Analysis and Stereochemical Studies
Conformational analysis using molecular mechanics or DFT can be employed to determine the most stable conformations (i.e., the global and local minima on the potential energy surface). By systematically rotating the bonds connecting the phenyl groups to the indole core and calculating the energy at each step, a potential energy surface can be generated. This analysis would likely reveal that the phenyl rings are twisted out of the plane of the benzo[g]indole core to minimize steric hindrance. The specific angles of this twist would be a key output of such a study. Understanding the preferred conformations is essential for applications such as drug design, where the shape of a molecule is critical for its binding to a biological target. Conformational studies on substituted piperidines, for example, have successfully used molecular mechanics to predict conformer energies. nih.gov
Advanced Chemical Applications of 5 Iodo 2,3 Diphenyl 1h Benzo G Indole and Its Derivatives
Development of Fluorescent Probes and Fluorophores
The unique electronic structure and inherent fluorescence of the indole (B1671886) nucleus make it a privileged scaffold in the development of advanced fluorescent probes and fluorophores. The extended π-conjugated system of the benzo[g]indole core, in particular, provides a robust platform for creating molecules with desirable photophysical properties. Derivatives of 5-iodo-2,3-diphenyl-1H-benzo[g]indole are being explored for their potential in various sensing and imaging applications due to the tunability of their electronic and steric properties.
Rational Design of Indole-Based Fluorescent Tags
The rational design of fluorescent probes often revolves around the donor-π-acceptor (D-π-A) concept, where an electron-donating group and an electron-accepting group are connected through a π-conjugated bridge. nih.gov This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is sensitive to the surrounding environment. Indole and its derivatives can serve as effective fluorescent groups within these probes. nih.gov The design strategy for probes based on this compound involves leveraging its core structure. The extensive aromatic system of the benzo[g]indole moiety acts as the central π-bridge. The phenyl groups at the C2 and C3 positions contribute to this conjugation and can be functionalized to modulate the electronic properties.
The iodine atom at the C5 position is a key feature for synthetic modification. It can be readily substituted using various cross-coupling reactions, allowing for the introduction of a wide range of functional groups that can act as recognition sites for specific analytes or as electron-donating or -withdrawing moieties to fine-tune the photophysical characteristics. For instance, new reaction-based fluorescent turn-on probes have been rationally designed based on the fast thiolysis of 7-nitro-1,2,3-benzoxadiazole (NBD) ether, demonstrating a design principle that could be adapted to the benzo[g]indole scaffold. researchgate.net
Applications in Cellular Imaging and Organelle Studies
Fluorescent probes derived from indole scaffolds have shown considerable promise in biological imaging due to their ability to function in complex aqueous environments. nih.gov Indole-based fluorescent probes have been successfully utilized for bioimaging in living cells. nih.gov The design of such probes often requires a balance between lipophilicity, to enable cell membrane permeability, and sufficient water solubility. The this compound framework offers a versatile starting point for developing such probes.
By attaching specific targeting moieties, derivatives can be engineered to accumulate in particular organelles, such as mitochondria or the endoplasmic reticulum, allowing for detailed studies of cellular processes. For example, some compounds can readily enter cells and emit green fluorescence, making them suitable for cellular imaging applications. mdpi.com The photostability and high quantum yield of certain benzo[g]indole derivatives would be advantageous for long-term imaging experiments, minimizing phototoxicity and signal degradation.
Sensing of Analytes (e.g., Metal Ions)
The development of chemosensors for the selective detection of biologically and environmentally important analytes is a significant area of research. Indole derivatives have been engineered to detect a variety of species, including anions like cyanide and reactive oxygen species like hypochlorite. nih.govnih.gov The mechanism of sensing often involves a specific chemical reaction or binding event between the analyte and the probe, leading to a measurable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).
Derivatives of this compound are promising candidates for analyte sensing. The nitrogen atom within the indole ring can act as a binding site for protons, leading to pH-sensitive fluorescence. nih.gov Furthermore, the C5-iodo position can be functionalized with specific chelating groups designed to bind metal ions. Computational studies on other heterocyclic systems, such as coumarin (B35378) derivatives, have suggested their potential as sensors for detecting metal ions, a principle that can be applied to benzo[g]indole-based structures. informaticsjournals.co.in The binding of a metal ion would perturb the electronic structure of the fluorophore, causing a distinct change in its absorption or emission properties and enabling quantitative detection.
Photophysical Behavior in Various Environments
The photophysical properties of fluorophores, including absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, are critical determinants of their utility. The extended π-conjugation of the benzo[g]indole system generally leads to absorption and emission in the visible region of the spectrum. Combining two luminophores, such as an indole and a chromenone, into a single system often results in a bathochromic (red) shift in both absorption and emission maxima. nih.gov
The environment surrounding the fluorophore can significantly influence its photophysical behavior. Many indole derivatives exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths in more polar solvents. nih.gov This sensitivity to the local environment can be exploited for studying biological microenvironments. The photophysical properties of various indole-based heterocyclic systems have been studied, revealing that modifications to the core structure can dramatically alter their fluorescence characteristics. For example, the oxidation of a trivalent phosphorus atom in a phosphole-fused indole system can lead to a derivative with a high fluorescence quantum yield. beilstein-journals.org
Table 1: Illustrative Photophysical Properties of Related Fused Indole Derivatives
| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Pyrano[2,3-g]indole derivative | - | 500 | 0.58 | nih.gov |
| Pyrano[3,2-f]indole derivative | - | 500 | 0.14 | nih.gov |
| Benzophospholo[3,2-b]indole (Phosphine Oxide) | ~355 | 450 | 0.75 | beilstein-journals.org |
| Benzophospholo[3,2-b]indole (Phosphine Sulfide) | ~355 | - | 0.01 | beilstein-journals.org |
Role as Building Blocks in Complex Molecular Architectures
The rigid, planar, and electronically rich structure of this compound makes it an excellent building block for the construction of larger, more complex molecular architectures. Its utility in organic synthesis stems from the combination of a stable aromatic core and a reactive iodo-substituent, which serves as a versatile handle for further functionalization.
Scaffold for Novel Organic Synthesis
The this compound scaffold is particularly valuable for creating novel materials with tailored electronic and optical properties. The iodine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.net These reactions allow for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various aryl, alkynyl, or vinyl groups. This synthetic flexibility is crucial for developing materials for applications like organic light-emitting diodes (OLEDs). For instance, a benzo[g]indole core has been used to create deep blue fluorescent materials for OLEDs. rsc.org
The indole nucleus itself is a key pharmacophore in medicinal chemistry, and functionalized benzo[g]indoles can serve as precursors for biologically active molecules. openmedicinalchemistryjournal.com The synthesis of push-pull chromophores, where electron-donating and electron-withdrawing groups are attached to the π-conjugated indole system, can be achieved using 3-alkynylindoles as building blocks, a strategy applicable to the benzo[g]indole system. acs.org The large, aromatic surface area of the this compound core also makes it an attractive scaffold for supramolecular chemistry, where it can participate in π-π stacking interactions to form well-ordered assemblies. The ability to create highly functionalized, multi-substituted indole building blocks is essential for constructing complex target molecules. benthamopenarchives.com
Precursors for Polycyclic Aromatic Systems
The true synthetic value of this compound lies in the reactivity of the carbon-iodine bond. Aryl iodides are highly prized in organic synthesis as versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The iodine atom at the 5-position of the benzo[g]indole nucleus acts as a reactive "handle" for constructing more complex and extended polycyclic aromatic systems.
This transformation is commonly achieved using palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings. nih.gov These methods allow for the direct attachment of new aryl, vinyl, or alkynyl groups to the benzo[g]indole core. By carefully selecting the coupling partner, chemists can engage in "annulative π-extension" (APEX), a powerful strategy to build larger, custom-designed polycyclic aromatic hydrocarbons (PAHs). nih.gov For instance, coupling with a suitably functionalized boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) can introduce new ring systems, effectively fusing them to the parent indole structure. nih.gov This step-wise construction enables the synthesis of novel PAHs with precisely controlled electronic and photophysical properties, which are often difficult to access through traditional methods.
Below is a table illustrating the potential of this compound in key cross-coupling reactions for the synthesis of complex aromatic structures.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure | Significance |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl system | Extends π-conjugation, links aromatic units |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-alkyne system | Introduces linear rigidity, precursor for further cyclization |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-alkene system | Forms vinyl-substituted benzoindoles |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | 5-Amino-benzo[g]indole derivative | Introduces nitrogen-based functional groups |
Contributions to Materials Science and Optoelectronic Applications
The unique molecular architecture of 2,3-diphenyl-1H-benzo[g]indole derivatives makes them highly attractive for applications in materials science and optoelectronics. The core structure consists of a planar benzo[g]indole fused ring system, which provides inherent rigidity and a large, electron-rich π-surface. The presence of phenyl groups at the 2 and 3 positions further extends this conjugation, influencing the molecule's electronic properties and its ability to self-assemble in the solid state. These characteristics are foundational to the development of organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and other functional materials. acs.orgresearchgate.net
The extended π-system of 2,3-diphenyl-1H-benzo[g]indole derivatives endows them with intrinsic photophysical properties, including strong absorption in the ultraviolet-visible spectrum and fluorescence. nih.govbeilstein-journals.org The 5-iodo substituent plays a dual role in this context. Firstly, it can subtly modify the electronic properties through the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state, a property that can be exploited in designing phosphorescent materials.
Secondly, and more importantly, the iodo group serves as a point for post-synthetic modification. By using the cross-coupling reactions described previously, a wide array of functional groups can be introduced at the 5-position. Attaching electron-donating or electron-withdrawing groups allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning directly impacts the absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, enabling the rational design of molecules with specific, desired optical properties. nih.gov
The following table demonstrates how strategic modifications at the 5-position (by replacing iodine) could hypothetically tune the photophysical behavior of the 2,3-diphenyl-1H-benzo[g]indole core.
| Substituent at 5-Position | Electronic Nature | Expected Effect on Absorption/Emission | Potential Application |
| -H (unsubstituted) | Neutral | Baseline UV-Vis absorption and blue fluorescence | Core scaffold |
| -OCH₃ (Methoxy) | Electron-Donating | Bathochromic (red) shift | Blue-green emitters |
| -CN (Cyano) | Electron-Withdrawing | Hypsochromic (blue) shift, potential for ICT | Electron-transport materials |
| -N(Ph)₂ (Diphenylamino) | Strong Electron-Donating | Significant red shift, strong ICT character | Hole-transport materials, red emitters |
| -B(pin) (Boronic ester) | Electron-Withdrawing | Blue shift, serves as reactive handle for further functionalization | Synthetic intermediate |
The ability to synthesize and functionalize this compound derivatives opens pathways to a variety of advanced functional materials. Their robust thermal stability and well-defined electronic properties make them candidates for use as n-type (electron-transporting) materials in organic electronics. researchgate.net By building larger polycyclic systems from this core, materials suitable for organic field-effect transistors (OFETs) can be developed. beilstein-journals.org
Furthermore, the tailored photophysical properties of these compounds are directly relevant to OLED technology. Derivatives designed to have high fluorescence quantum yields can serve as efficient light emitters. By carefully selecting substituents, emission colors spanning the visible spectrum could be achieved. The rigid structure helps to minimize non-radiative decay pathways, potentially leading to higher device efficiencies.
Catalytic Applications
The rigid and sterically defined structure of the benzo[g]indole scaffold provides a foundation for its use in catalysis, particularly in asymmetric synthesis where a well-defined three-dimensional environment is crucial for inducing stereoselectivity.
While the parent this compound is achiral, it can be transformed into a chiral molecule to influence the stereochemical outcome of a reaction. This can be achieved by introducing chirality in several ways:
Atropisomerism: If bulky substituents are introduced on the phenyl rings that hinder free rotation, stable atropisomers can be isolated, creating a source of axial chirality.
Side-Chain Derivatization: Attaching a chiral group to the indole nitrogen.
Once rendered chiral, the molecule can be employed either as a chiral auxiliary , temporarily attached to a substrate to direct a stereoselective reaction, or as a chiral ligand that coordinates to a metal center. In the latter case, the benzo[g]indole backbone provides a rigid framework that, in combination with the chiral element, creates a well-defined pocket around the metal, enabling high levels of enantioselectivity in reactions such as hydrogenations, cross-couplings, or cyclizations. scispace.comrsc.org The bulky diphenyl groups would play a key role in defining the steric environment of the catalytic pocket.
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, represents another promising avenue for benzo[g]indole derivatives. The indole nitrogen is a key functional handle for this purpose. After replacing the 5-iodo group with other functionalities if needed, the nitrogen atom can be derivatized to incorporate known organocatalytic motifs.
For example, attaching a primary or secondary amine moiety could enable the scaffold to participate in enamine or iminium ion catalysis, which are powerful methods for forming carbon-carbon bonds asymmetrically. The inherent rigidity and large steric footprint of the 2,3-diphenyl-1H-benzo[g]indole backbone would serve to create a specific chiral environment, shielding one face of the reactive intermediate and thus directing the approach of the reacting partner. scispace.com This strategy is a cornerstone of modern asymmetric organocatalyst design, and the benzo[g]indole framework is a compelling candidate for the development of new, highly effective catalysts.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The multi-component and highly substituted nature of 5-iodo-2,3-diphenyl-1H-benzo[g]indole necessitates the development of sophisticated synthetic strategies. Future research will likely focus on moving beyond traditional multi-step syntheses towards more efficient and environmentally benign methodologies.
Key areas for development include:
Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation/functionalization of a pre-formed 2,3-diphenyl-1H-benzo[g]indole could provide a direct and atom-economical route to the 5-iodo derivative.
Flow Chemistry: The use of microreactor or flow chemistry systems could offer enhanced control over reaction parameters, leading to higher yields and purity, particularly for exothermic iodination reactions.
A comparative analysis of potential synthetic routes is presented in the table below.
| Synthetic Strategy | Potential Catalyst | Anticipated Advantages | Potential Challenges |
| One-Pot Synthesis | Palladium or Copper complexes | Reduced workup, time and cost-effective | Catalyst compatibility with multiple reagents |
| C-H Activation | Rhodium or Ruthenium catalysts | High atom economy, direct functionalization | Regioselectivity control |
| Flow Chemistry | Not applicable | Improved safety, scalability, and purity | Initial setup cost and optimization |
Exploration of Novel Reactivity Patterns
The iodine substituent at the 5-position of the benzo[g]indole core is a key functional handle for a wide array of chemical transformations. Future research should be directed towards fully exploiting the reactivity of this group.
Cross-Coupling Reactions: The iodo group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. nih.gov These reactions would allow for the introduction of a diverse range of substituents at the 5-position, leading to a library of novel derivatives with potentially interesting electronic and photophysical properties.
Metal-Halogen Exchange: The iodo-substituent can readily undergo metal-halogen exchange to generate organometallic intermediates, which can then be reacted with various electrophiles to introduce new functional groups.
Reductive Dehalogenation: While seemingly a simple transformation, the selective removal of the iodine atom could be a useful tool for comparative biological or material science studies.
Advanced Applications in Bioimaging and Functional Materials
The extended π-conjugated system of the 2,3-diphenyl-1H-benzo[g]indole core suggests that this class of compounds may possess interesting photophysical properties.
Fluorescent Probes: Modification of the core structure, potentially through cross-coupling reactions at the 5-iodo position, could lead to the development of novel fluorophores. These could be investigated as fluorescent probes for bioimaging applications, for example, in the detection of specific metal ions or biomolecules.
Organic Light-Emitting Diodes (OLEDs): The inherent electronic properties of the benzo[g]indole scaffold could be tuned by appropriate substitution to create materials suitable for use in OLEDs. The heavy iodine atom could also promote intersystem crossing, making these compounds potential candidates for phosphorescent OLEDs.
Integration of Computational and Experimental Approaches
A synergistic approach combining computational modeling and experimental work will be crucial for accelerating research in this area.
Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This can help in guiding synthetic efforts and in the interpretation of experimental results.
Molecular Docking Studies: If the benzo[g]indole core is identified as a potential pharmacophore, molecular docking studies could be used to predict the binding affinity of its derivatives to various biological targets, thereby guiding the design of new bioactive molecules. nih.gov
Overcoming Synthetic and Methodological Limitations
Several challenges will need to be addressed to fully realize the potential of this compound.
Regioselectivity: In the synthesis of the core structure and in subsequent functionalization reactions, achieving high regioselectivity will be a key challenge.
Solubility: The large, rigid, and nonpolar nature of the molecule may lead to poor solubility in common organic solvents, which could complicate synthesis, purification, and biological testing.
Scale-up: Developing synthetic routes that are amenable to scale-up will be important for any potential future applications.
Q & A
Q. What synthetic methodologies are optimal for preparing 5-iodo-2,3-diphenyl-1H-benzo[g]indole?
The synthesis of iodinated indoles typically involves multi-step protocols. A common approach includes:
- Cyclization and iodination : Start with a benzo[g]indole scaffold and introduce iodine via electrophilic substitution or metal-catalyzed coupling. For example, describes synthesizing 5-substituted indoles using Pd-mediated cross-coupling, which can be adapted for iodination .
- Protecting group strategies : Use temporary protecting groups (e.g., acetyl or Boc) to prevent undesired side reactions during iodination. highlights the use of CuI catalysis in PEG-400/DMF for regioselective triazole formation, which may inform solvent and catalyst selection .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Iodination | NIS (N-iodosuccinimide), DCM, RT | ~60% | Adapted from |
| Purification | Column chromatography (70:30 EtOAc:Hexane) | 42–60% |
Q. How can spectroscopic techniques confirm the structure of this compound?
A combination of 1H/13C NMR, HRMS, and X-ray crystallography is critical:
- 1H NMR : Look for aromatic proton splitting patterns (e.g., para-substituted phenyl groups show singlet peaks). used 19F NMR to confirm fluorine substitution, which can be analogously applied to iodine .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C24H17IN2). employed FAB-HRMS for exact mass verification .
- X-ray diffraction : Resolve ambiguities in regiochemistry, as seen in for indole-dione derivatives .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
The iodine atom serves as a directing group and participant in metal-catalyzed reactions :
- Suzuki-Miyaura coupling : Replace iodine with aryl/heteroaryl boronic acids using Pd(PPh3)4 ( used methoxy groups to modulate electronic effects, which can stabilize transition states) .
- Regioselectivity challenges : Steric hindrance from 2,3-diphenyl groups may require bulky ligands (e.g., XPhos) to enhance coupling efficiency. Computational modeling (DFT) can predict transition-state geometries, as suggested by aryne chemistry in .
Data Contradiction Example :
If unexpected byproducts arise (e.g., debenzylation), repeat reactions under inert atmospheres (N2/Ar) and analyze via LC-MS to trace degradation pathways.
Q. What strategies address low yields in the synthesis of benzo[g]indole derivatives?
Mechanistic troubleshooting is essential:
- Byproduct analysis : Use TLC and GC-MS to identify intermediates (e.g., detected azide intermediates via IR spectroscopy) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodinated intermediates, while additives like LiCl can stabilize Pd catalysts () .
- Temperature control : Lower temperatures (0–5°C) may reduce decomposition of sensitive iodo intermediates.
Q. Table: Solvent Effects on Yield
| Solvent | Yield (%) | Notes |
|---|---|---|
| DMF | 58 | High polarity, Pd compatibility |
| THF | 32 | Poor solubility of iodinated species |
| Toluene | 25 | Limited stabilization of transition state |
Q. How can computational tools predict the biological activity of this compound derivatives?
- Molecular docking : Screen against targets like kinase enzymes (e.g., Flt3 in ) using AutoDock Vina. The iodine atom may enhance hydrophobic binding in active sites .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from indole-based antioxidants () .
Advanced Tip : Combine MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
